1H-1,2,3-benzotriazin-4-one

Description

Significance of Heterocyclic Compounds in Contemporary Chemical and Biological Research

Heterocyclic compounds are cornerstones of modern chemical and biological research, with their presence being integral to a vast array of natural and synthetic molecules. derpharmachemica.comijsdr.org Their structural diversity and ability to engage in various chemical interactions, such as hydrogen bonding and metal coordination, make them indispensable in the development of new therapeutic agents and functional materials. ijsdr.orgijsrtjournal.com In fact, a significant percentage of all biologically active compounds, including many FDA-approved drugs, contain a heterocyclic core. ijsrtjournal.comijnrd.orgrroij.com These compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and agricultural applications. derpharmachemica.comijnrd.org The continuous exploration of heterocyclic structures is driven by the need to address challenges like drug resistance and to discover novel molecules with improved efficacy and safety profiles. rroij.com

Overview of Benzotriazine Ring Systems and Their Unique Structural Motifs

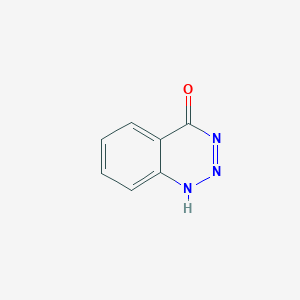

Benzotriazines are a class of heterocyclic compounds where a benzene (B151609) ring is fused to a triazine ring, a six-membered ring containing three nitrogen atoms. scispace.comresearchgate.net There are two primary isomers of benzotriazine: the 1,2,3- and 1,2,4-benzotriazine (B1219565) systems, distinguished by the arrangement of the nitrogen atoms within the triazine ring. scispace.comresearchgate.net The compound of focus, 1H-1,2,3-benzotriazin-4-one, belongs to the 1,2,3-benzotriazine (B1250035) class and is characterized by a ketone group at the fourth position of the triazine ring. ontosight.ai This specific structure, with its fused aromatic and heterocyclic rings, imparts unique chemical properties and reactivity, making it a valuable scaffold in organic synthesis. researchgate.netontosight.ai The presence of multiple nitrogen atoms and the carbonyl group allows for diverse chemical modifications, leading to a wide range of derivatives with potential applications in various scientific fields. researchgate.netontosight.ai

Historical Development and Evolution of Research on this compound

While the first synthesis of a 1,2,4-benzotriazine derivative was reported in the late 19th century, research into the 1,2,3-benzotriazine ring system, and specifically this compound, has seen a more recent surge in interest. scispace.comrsc.org Initially, the synthesis of 1,2,3-benzotriazines proved challenging. rsc.org However, the development of new synthetic methodologies has made these compounds more accessible for study. shu.ac.ukorganic-chemistry.orgnih.gov Early research focused on the fundamental synthesis and reactivity of the benzotriazinone core. chemicalbook.comottokemi.comrsc.org Over time, the focus has expanded significantly, driven by the discovery of the diverse biological activities of its derivatives. researchgate.netontosight.ai Contemporary research now encompasses a wide range of applications, from the development of new pharmaceuticals, such as serotonin (B10506) receptor ligands and anticancer agents, to their use in agricultural chemistry as nematicides. chemicalbook.comrhhz.netresearchgate.netnih.gov The ongoing exploration of this compound and its analogues continues to uncover new chemical transformations and potential uses in materials science and medicinal chemistry. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSSTTLDFWKBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Tautomeric Considerations of 1h 1,2,3 Benzotriazin 4 One

Fundamental Structural Features and the Benzotriazine Moiety's Influence

The fundamental structure of 1,2,3-benzotriazin-4-one is a planar, two-ring system. acs.org The fusion of the benzene (B151609) ring to the triazine ring creates a rigid framework where all atoms of both rings lie within the same plane. acs.org This planarity is a consequence of the sp² hybridization of the constituent atoms and is a critical factor that enables significant electronic delocalization across the entire molecule. acs.org

Tautomerism and Isomeric Forms: Exploration of 1H, 3H, and Enol Tautomers

1,2,3-Benzotriazin-4-one does not exist as a single, static structure but rather as a mixture of interconverting isomers known as tautomers. acs.org Tautomers are structural isomers that differ in the location of a proton and a double bond. The three principal tautomers of this compound are:

1,2,3-Benzotriazin-4(3H)-one (the 3H-tautomer): The proton is located on the nitrogen atom at position 3. acs.org

1,2,3-Benzotriazin-4(1H)-one (the 1H-tautomer): The proton is located on the nitrogen atom at position 1. acs.org

1,2,3-Benzotriazin-4-ol (the enol tautomer): The proton is located on the oxygen atom of the carbonyl group, forming a hydroxyl (enol) group. acs.org

Experimental studies, including ¹⁵N NMR spectroscopy and X-ray diffractometry, have conclusively shown that the 3H-tautomer is the predominant form in the solid state. acs.org In the most stable conformation of the enol tautomer, the hydroxyl group is oriented towards a nitrogen atom, allowing for the formation of an intramolecular hydrogen bond (O–H···N). acs.org

Energetic and Stability Analysis of Tautomeric Species

Computational and experimental studies have been conducted to determine the relative stabilities of the different tautomeric forms. acs.orgnih.gov Quantum chemical calculations, specifically using density functional theory (DFT), have established the energetic hierarchy among the three main tautomers. acs.orgup.pt

The 3H-tautomer (1,2,3-benzotriazin-4(3H)-one) is the most energetically stable form. acs.orgnih.gov The relative energy differences calculated show that the 3H-form is significantly more stable than the other two isomers in the gaseous phase. acs.org The enol form is the least stable of the three, despite maintaining the aromatic sextet in its carbocyclic ring. acs.org

| Tautomer | Relative Energy (kJ·mol⁻¹) | Stability Ranking |

|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | 0.0 (Reference) | Most Stable |

| 1,2,3-Benzotriazin-4(1H)-one | ~50.0 | Intermediate |

| 1,2,3-Benzotriazin-4-ol (Enol) | ~55.0 | Least Stable |

Data derived from computational studies. acs.org

Experimentally, the standard molar enthalpy of formation for the most stable 3H-tautomer has been determined using static bomb combustion calorimetry and Calvet microcalorimetry. nih.govacs.org These measurements provide a crucial thermodynamic benchmark for the compound.

| Phase | Standard Molar Enthalpy of Formation (ΔfHₘ°) at 298.15 K |

|---|---|

| Gas | (200.9 ± 3.8) kJ·mol⁻¹ |

Aromaticity Assessments of Benzene and Heterocyclic Rings via Computational Methods

The aromaticity of the fused ring system is a key factor influencing the stability and electronic structure of the tautomers. Aromaticity has been assessed using computational methods, primarily through the calculation of Nucleus-Independent Chemical Shifts (NICS). nih.govacs.orgsigmaaldrich.com NICS values provide a quantitative measure of the magnetic shielding at the center of a ring, which is an indicator of aromatic character (negative values typically indicate aromaticity).

Synthetic Methodologies for 1h 1,2,3 Benzotriazin 4 One and Its Derivatives

Established Synthetic Pathways

Cyclization via Diazotization of Precursors (e.g., 2-aminobenzamides, methyl anthranilate)

The most traditional and widely employed method for synthesizing 1,2,3-benzotriazin-4-ones is the diazotization of 2-aminobenzamide (B116534) or related precursors like methyl anthranilate, followed by intramolecular cyclization. nih.govacs.org This pathway typically involves treating the 2-aminobenzamide derivative with a diazotizing agent, most commonly sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid such as hydrochloric acid (HCl). nih.gov

The reaction proceeds through the formation of a diazonium salt intermediate from the primary amino group of the 2-aminobenzamide. This intermediate is generally unstable and readily undergoes spontaneous cyclization to form the stable triazinone ring.

General Reaction Scheme:

Starting Material: 2-aminobenzamide

Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)

Product: 1H-1,2,3-benzotriazin-4-one

While this method is effective, it has notable limitations. The requisite harsh acidic conditions can restrict the scope of substrates, particularly those bearing acid-labile functional groups. nih.govrsc.org Furthermore, the use of sodium nitrite can lead to the evolution of toxic nitrogen oxide gases. nih.gov

To address these drawbacks, milder and more general one-pot procedures have been developed. One such modification involves the use of a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid (p-TsOH). rsc.org This approach facilitates the diazotization and subsequent cyclization of a wide range of 2-aminobenzamides under less stringent conditions, producing the desired 1,2,3-benzotriazin-4(3H)-ones in good yields. rsc.org This milder protocol is compatible with a broader array of functional groups on the aryl ring and the amide substituent. rsc.org

Advanced and Emerging Synthetic Protocols

In recent years, significant efforts have been directed towards developing more advanced, efficient, and environmentally benign synthetic routes to 1,2,3-benzotriazin-4-ones. These emerging protocols often offer advantages in terms of reaction conditions, scalability, and access to diverse derivatives.

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful technique for the efficient generation of libraries of 1,2,3-benzotriazin-4-one derivatives, which is particularly valuable in drug discovery. scielo.br This methodology involves attaching the synthetic precursors to a solid support, such as SynPhase™ Lanterns, and carrying out the reaction sequence in a stepwise manner. scielo.brplu.mx

A typical solid-phase synthesis of 1,2,3-benzotriazin-4-ones begins with the preparation of the 2-aminobenzamide precursors on the solid support. scielo.br This is achieved by coupling solid-supported amines with 2-nitrobenzoic acids. scielo.brplu.mx The nitro group is then reduced to an amine, and the resulting solid-supported 2-aminobenzamide undergoes cyclization via diazotization to yield the final 1,2,3-benzotriazin-4-one product, which can then be cleaved from the support. scielo.br This technique allows for the synthesis of various substituted derivatives with high purity. scielo.br

Photocatalytic Cyclization Reactions (e.g., Acyclic Aryl Triazine Precursors)

A novel and green synthetic protocol for substituted benzotriazin-4(3H)-ones involves the photocatalytic cyclization of acyclic aryl triazine precursors. nih.gov This method is notable for proceeding without the need for any external additives or photocatalysts, relying on exposure to visible light (violet light at 420 nm). nih.govacs.org

The reaction is conducted in a continuous flow reactor, which enables excellent yields in short residence times, typically around 10 minutes. nih.gov This process is characterized by its scalability, operational simplicity, and robust nature. The mechanism is believed to involve an unprecedented nitrogen-centered acs.orgscielo.br-hydrogen shift, akin to a Norrish type II reaction, which leads to the cyclization and formation of the benzotriazinone ring with N-methylacetamide as the sole byproduct. nih.gov This photochemical approach demonstrates a wide substrate scope, accommodating various substituents on the aryl ring and the amide nitrogen, including alkyl groups, heterocycles, and even amino acid derivatives. nih.gov

| Substituent (R) | Product | Yield (%) |

|---|---|---|

| (Cyclo)alkyl groups | 2f-g | High |

| Heterocycles | 2h | High |

| Benzylic systems | 2i | High |

| Aniline derivatives | 2j | High |

| rac-Phenylalanine derivative | 2k | 88 |

Metal-Catalyzed Annulation and Cross-Coupling Reactions

Palladium catalysis offers a modern alternative for constructing the 1,2,3-benzotriazin-4-one core. One such method is the palladium-catalyzed carbonylative annulation of 1,3-diaryltriazenes. nih.govacs.org This reaction introduces a carbonyl group (CO) and facilitates the ring-closing process to form the desired heterocyclic system. acs.org This approach represents a departure from the classical diazotization routes and expands the toolkit for synthesizing these valuable compounds. nih.gov

Nickel-Catalyzed Denitrogenative Annulation

A significant strategy for the functionalization of 1H-1,2,3-benzotriazin-4-ones involves their use as synthons in nickel-catalyzed denitrogenative annulation reactions. This method provides access to complex heterocyclic structures by leveraging the extrusion of dinitrogen gas (N₂) as a thermodynamic driving force.

In this transformation, 1,2,3-benzotriazin-4(3H)-ones react with unsaturated partners like 1,3-dienes and alkenes in the presence of a nickel(0)/phosphine catalyst system. nih.gov The reaction mechanism is initiated by the oxidative insertion of the nickel(0) complex into the N1-N2 bond of the benzotriazinone ring. This is followed by the irreversible loss of a stable dinitrogen molecule, which generates a five-membered azanickelacyclic intermediate. This reactive intermediate is central to the reaction's utility, as it can subsequently engage with various coupling partners.

When 1,3-dienes are used as the coupling partner, the azanickelacyclic intermediate undergoes insertion into the nickel-carbon bond. The subsequent step involves an allylic amidation, which results in the formation of 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov Similarly, the reaction with alkenes proceeds through the insertion of the alkene into the intermediate, followed by reductive elimination to yield 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This methodology represents a powerful tool for constructing isoquinolinone frameworks from readily available benzotriazinone precursors.

Table 1: Examples of Nickel-Catalyzed Denitrogenative Annulation Products

| Benzotriazinone Reactant | Unsaturated Partner | Product | Reference |

|---|---|---|---|

| 3-Methyl-1,2,3-benzotriazin-4(3H)-one | 2,3-Dimethyl-1,3-butadiene | 2,3,4-Trimethyl-3,4-dihydroisoquinolin-1(2H)-one | nih.gov |

| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | Styrene | 2,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one | nih.gov |

| 1,2,3-Benzotriazin-4(3H)-one | 1,3-Butadiene | 2H,3H,4H-Isoquinolin-1-one | nih.gov |

Cobalt(III)-Catalyzed C-H Amidation Approaches

Recent advancements in C-H activation have introduced cobalt-catalyzed methods as a cost-effective and efficient alternative to precious metal catalysts. For the synthesis of 1H-1,2,3-benzotriazin-4-ones, a sequential one-pot procedure employing a Cp*Co(III) catalyst has been developed. This approach begins with the C-H amidation of readily available benzamides.

The process is a two-step sequence that can be performed in a single reaction vessel. In the first step, a substituted benzamide (B126) undergoes a directed ortho-C-H amidation. A high-valent Cp*Co(III) complex catalyzes the reaction, with 1,4,2-dioxazol-5-ones serving as the amidating agent. This step forms a 2-acetamidobenzamide (B1266129) intermediate.

Following the C-H amidation, the second step involves the cyclization of the in situ generated intermediate. The addition of tert-butyl nitrite under mild conditions facilitates the diazotization of the newly introduced amino group and subsequent ring closure to form the desired 1,2,3-benzotriazin-4(3H)-one derivative. This one-pot method is notable for its efficiency, requiring only a few hours of reaction time and being applicable on a gram scale. The strategy showcases the utility of C-H functionalization protocols in building complex heterocyclic scaffolds from simple starting materials.

Oxidative Rearrangements (e.g., of 3-aminoindazoles)

An innovative and mild approach to constructing the 1,2,3-benzotriazin-4(3H)-one ring system is through the oxidative rearrangement of 3-aminoindazoles. nih.govorganic-chemistry.org This methodology operates at ambient temperature and avoids the harsh acidic conditions often required in traditional diazotization reactions. organic-chemistry.org

The key to this transformation is the use of water as a cosolvent, which facilitates a halogen-induced ring expansion of the 3-aminoindazole substrate under oxidative conditions. nih.govorganic-chemistry.org In a typical procedure, a bromide source such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is used in conjunction with an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.org The reaction proceeds in a solvent mixture, commonly acetonitrile (B52724) and water. organic-chemistry.org

Mechanistic studies, including isotope labeling experiments, have revealed that the primary amino group of the 3-aminoindazole is preferentially halogenated. This is followed by a ring expansion sequence where the carbonyl oxygen atom in the final product originates from the water in the reaction medium. organic-chemistry.org This acid-free method is compatible with a wide range of functional groups on the indazole ring, including halogens, esters, and nitro groups, and is suitable for both mono- and disubstituted substrates. organic-chemistry.org

Table 2: Substrate Scope of Oxidative Rearrangement of 3-Aminoindazoles

| 3-Aminoindazole Substrate | Oxidant/Halogen Source | Yield (%) | Reference |

|---|---|---|---|

| 3-Aminoindazole | CAN / DBDMH | 68 | organic-chemistry.org |

| 5-Chloro-3-aminoindazole | CAN / DBDMH | 65 | organic-chemistry.org |

| 5-Bromo-3-aminoindazole | CAN / DBDMH | 63 | organic-chemistry.org |

| Methyl 3-aminoindazole-5-carboxylate | CAN / DBDMH | 55 | organic-chemistry.org |

| 5-Nitro-3-aminoindazole | CAN / DBDMH | 51 | organic-chemistry.org |

Redox Cyclization Strategies

Redox cyclization offers a direct and efficient pathway to 1H-1,2,3-benzotriazin-4-ones from simple amide precursors. organic-chemistry.org A notable example of this strategy involves the reaction of benzamides with nitrous oxide (N₂O), which serves as the nitrogen atom donor. organic-chemistry.orgresearchgate.net

This method utilizes the principles of directed ortho metalation (DoM). organic-chemistry.org The benzamide starting material is first treated with a strong organolithium base, such as n-butyllithium (BuLi), which selectively deprotonates the aromatic ring at the position ortho to the amide directing group. organic-chemistry.orgresearchgate.net The resulting aryl lithium intermediate is then trapped by bubbling nitrous oxide gas through the reaction mixture. organic-chemistry.org The N₂O mediates an intramolecular coupling, leading to the formation of the triazine ring without the need for an external oxidant. researchgate.net

This protocol is valued for its operational simplicity, use of readily available starting materials, and broad substrate scope. researchgate.net It tolerates various functional groups on the benzamide, including alkyl, aryl, and halogen substituents, allowing for the synthesis of a diverse library of benzotriazinones with yields ranging from moderate to excellent (40–89%). organic-chemistry.org

Thermal Condensation Reactions

Thermal condensation reactions represent a classical approach to the formation of heterocyclic rings. In the context of this compound synthesis, this can be conceptualized as the intramolecular cyclization of a suitable linear precursor upon heating. A key precursor for such a reaction is a 2-azidobenzamide derivative.

The synthesis of the 2-azidobenzamide precursor can be achieved from the corresponding 2-aminobenzamide. The thermal cyclization of the 2-azidobenzamide proceeds through the decomposition of the azide (B81097) group to form a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular attack on the amide carbonyl group, followed by ring closure to yield the stable this compound structure. While direct thermolysis of the final benzotriazinone product leads to different compounds, the thermal cyclization of the azide precursor is a viable, albeit less commonly cited in recent literature compared to metal-catalyzed, synthetic route. rsc.org This approach is conceptually straightforward but may require careful handling of potentially energetic azide intermediates.

Continuous Flow Synthesis Applications for Scalability and Efficiency

The translation of synthetic methodologies to continuous flow processing is a key step toward improving scalability, safety, and efficiency. A novel photochemical approach for the synthesis of 1H-1,2,3-benzotriazin-4-ones has been successfully implemented in a continuous flow reactor system. nih.govorganic-chemistry.org

This method utilizes acyclic aryl triazine precursors which undergo a photocyclization reaction upon exposure to visible light, specifically violet light at a wavelength of 420 nm. nih.govacs.org The reaction is performed in a flow reactor, which allows for precise control over reaction parameters such as residence time, temperature, and light intensity. organic-chemistry.org Remarkably, this process affords excellent yields of the desired benzotriazinone products in very short residence times, often as little as 10 minutes. nih.govacs.org

A significant advantage of this continuous flow method is that it does not require any external additives or photocatalysts. organic-chemistry.orgacs.org The reaction is robust, scalable, and has been demonstrated on a gram scale, highlighting its potential for industrial application. nih.gov The mechanism is believed to proceed via an unprecedented nitrogen-centered variation of the classical Norrish type II reaction. nih.gov

Table 3: Optimization of Continuous Flow Synthesis of this compound

| Solvent | Wavelength (nm) | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| MeCN | 365 | 10 | 41 | nih.gov |

| MeCN/H₂O | 420 | 10 | >98 | nih.gov |

| MeOH/DCM | 420 | 10 | >98 | nih.gov |

| MeCN | 420 | 5 | 88 | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of this compound is no exception. Several of the modern methodologies discussed align with these principles by improving efficiency and reducing environmental impact.

The most common historical synthesis of benzotriazinones involves the diazotization of 2-aminobenzamide using sodium nitrite (NaNO₂) and strong acids. nih.govacs.org This method is often problematic due to the use of corrosive acids and the generation of nitrous waste. nih.gov Modern alternatives offer significant green advantages.

The continuous flow photochemical synthesis is a prime example of a greener approach. nih.govorganic-chemistry.org It utilizes visible light as a clean and renewable energy source, operates at ambient temperature, and avoids the need for metal catalysts or harsh reagents. organic-chemistry.org The high efficiency and short reaction times reduce energy consumption, and the process generates N-methylacetamide as the only byproduct, which is significantly more benign than the waste from traditional methods. nih.gov

Similarly, catalytic methods like the cobalt-catalyzed C-H amidation and nickel-catalyzed annulations improve atom economy. The oxidative rearrangement of 3-aminoindazoles operates under mild, acid-free conditions at room temperature, using water as a green cosolvent. organic-chemistry.org These strategies collectively represent a shift towards more sustainable and environmentally responsible synthesis of the this compound scaffold.

Reactivity and Mechanistic Investigations of 1h 1,2,3 Benzotriazin 4 One

General Reactivity Profiles of the Triazine Moiety

The 1,2,3-triazine (B1214393) ring in 1H-1,2,3-benzotriazin-4-one is the hub of its chemical reactivity. This moiety is susceptible to reactions that either maintain the ring structure or lead to its fragmentation. Key reaction types include nucleophilic substitutions, which often result in ring-opening, and coordination with metal centers through its nitrogen atoms. Furthermore, the triazine portion can be readily induced to lose dinitrogen through thermal, photochemical, or metal-catalyzed pathways, generating highly reactive intermediates that can be trapped in various ways. researchgate.net

Nucleophilic Substitution Reactions

The reaction of this compound with nucleophiles typically proceeds via a ring-opening mechanism. Nucleophilic attack on the carbonyl carbon (C4) is followed by cleavage of the N-N bond within the triazine ring. This process ultimately leads to the formation of substituted ortho-aminobenzoyl derivatives. rsc.org For instance, thermolysis of the benzotriazinone can lead to nucleophilic replacement reactions that readily provide these substituted derivatives or subsequent ring-closed products arising from them. rsc.org This reactivity highlights the electrophilic nature of the C4 position and the inherent instability of the triazine ring under certain nucleophilic conditions.

Coordination Chemistry

The nitrogen-rich 1,2,3-triazine system of this compound and its derivatives allows it to function as a ligand in coordination chemistry. The nitrogen atoms can act as donor sites, forming complexes with various transition metals. Studies on closely related 1,2,3-benzotriazole derivatives have shown their ability to coordinate with 3d metals such as Cu(II), Zn(II), Ni(II), and Co(II). sapub.org For example, 1-acetyl-1,2,3-benzotriazole has been used to synthesize complex compounds with different metal salts. sapub.org Similarly, palladium complexes have been synthesized using benzotriazole-based ligands, demonstrating their utility in forming metal-ligand frameworks. redalyc.org These examples suggest that the nitrogen atoms of the this compound ring system are capable of coordinating with metal centers, a property that is fundamental to its role in metal-catalyzed reactions.

Denitrogenative Reaction Pathways

A hallmark of 1,2,3-benzotriazin-4-one chemistry is its propensity to undergo denitrogenation, the expulsion of a stable dinitrogen molecule. This process generates reactive intermediates that are central to a wide array of synthetic transformations. researchgate.net These reactions can be initiated by heat, light, or transition metal catalysts and have emerged as powerful tools for constructing complex organic molecules and various nitrogen-containing heterocycles. researchgate.netsigmaaldrich.com

Denitrogenative Annulation Reactions

Denitrogenative annulation reactions involve the loss of N₂ from the benzotriazinone, followed by the formation of a new ring system with another reactant. A notable example is the nickel-catalyzed reaction of 1,2,3-benzotriazin-4(3H)-ones with 1,3-dienes and alkenes. In this process, oxidative insertion of a nickel(0) complex into the triazinone ring initiates the extrusion of dinitrogen, forming a five-membered azanickelacyclic intermediate. This intermediate then undergoes insertion with an alkene or diene, followed by reductive elimination or allylic amidation to yield various substituted 3,4-dihydroisoquinolin-1(2H)-ones. organic-chemistry.org

Visible light can also promote these reactions without the need for a metal catalyst. When irradiated with blue LEDs in the presence of an amine base like DIPEA, 1,2,3-benzotriazin-4(3H)-ones can form an electron donor-acceptor (EDA) complex. This complex facilitates a denitrogenative annulation with activated alkenes or terminal alkynes to produce isoindolinones and isoquinolinones, respectively, in good to high yields. researchgate.net

| Reactant | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|

| 1,3-Dienes | Nickel(0)/Phosphine Complex | 3,4-Dihydroisoquinolin-1(2H)-ones | Varies |

| Alkenes | Nickel(0)/Phosphine Complex | 3-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones | Varies |

| Activated Alkenes (e.g., Acrylonitrile) | Visible Light (Blue LED), DIPEA | Isoindolinones | Good to High |

| Aromatic Terminal Alkynes | Visible Light (Blue LED), DIPEA | 3-Substituted Isoquinolinones | Good to High |

Denitrogenative Cross-Coupling Reactions

In denitrogenative cross-coupling reactions, the loss of N₂ is coupled with the formation of a new bond between the benzoyl fragment and a coupling partner, leading to ortho-substituted benzamides. These transformations can be achieved both with and without metal catalysts. sapub.org For instance, a metal-free approach allows for the synthesis of salicylanilide (B1680751) aryl and alkyl sulfonates by reacting 1,2,3-benzotriazin-4(3H)-ones with organosulfonic acids. sapub.org This reaction proceeds efficiently, has a broad substrate scope, and tolerates various functional groups. sapub.org

Transition metals, particularly nickel, have also been employed to catalyze denitrogenative cross-couplings. Nickel-catalyzed reactions with organoboronic acids provide straightforward access to ortho-arylated and alkenylated benzamides. nih.gov These reactions represent an effective strategy for C-C bond formation at the ortho position of benzamide (B126) derivatives.

| Coupling Partner | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|

| Organosulfonic Acids (e.g., p-TSA) | Metal-free, 1,4-Dioxane, 100 °C | Salicylanilide Sulfonates | Good to High |

| Organoboronic Acids | Nickel Catalyst | Ortho-Arylated/Alkenylated Benzamides | Good to High |

Photocatalytic Denitrogenation Mechanisms

Photocatalysis offers a mild and efficient alternative for initiating the denitrogenation of 1,2,3-benzotriazin-4-ones. Visible-light-mediated pathways often proceed through radical intermediates, leading to unique reactivity and selectivity compared to thermal or other metal-catalyzed methods. nih.gov

A regioselective synthesis of 3-substituted isoindolinones has been developed using visible-light-mediated denitrogenative alkene insertion. nih.gov This photocatalytic approach shows divergent reactivity compared to nickel catalysis. While nickel catalysis yields 3,4-dihydroisoquinolin-1(2H)-ones, the photocatalytic reaction exclusively forms 3-substituted isoindolinones. nih.govnih.gov Mechanistic studies, combining experimental and computational methods, have revealed that this selectivity arises from a unique nitrogen-mediated hydrogen atom shift, as opposed to a direct 1,2-hydride shift. nih.gov The reaction is typically compatible with a wide range of activated terminal alkenes and shows broad functional group tolerance for substitutions on the benzotriazinone nitrogen. nih.gov

In some cases, the photochemical transformation can proceed without any external photocatalyst. For example, substituted benzotriazin-4(3H)-ones can be synthesized from acyclic aryl triazine precursors upon exposure to violet light. acs.org The mechanism is believed to involve an unprecedented variation of the Norrish type II reaction, featuring a nitrogen-centered organic-chemistry.orgnih.gov-H shift following photoexcitation. acs.org

Thermal Denitrogenation and Subsequent Transformations

The thermal decomposition of 1H-1,2,3-benzotriazin-4-ones is a key reaction that proceeds via the loss of a molecule of nitrogen, a process known as denitrogenation. This elimination generates highly reactive intermediates that can undergo a variety of subsequent transformations, leading to the formation of new heterocyclic systems. The nature of the substituent at the 3-position of the benzotriazinone ring often dictates the course of these subsequent reactions.

The thermal breakdown of this compound is postulated to proceed through the formation of a highly reactive ketenimine intermediate. This intermediate is formed upon the extrusion of dinitrogen from the triazine ring. The existence of this ketenimine has been substantiated by trapping experiments. For instance, in the presence of phenyl isocyanate, the thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one yields a Diels-Alder adduct, which confirms the transient formation of the ketenimine. Similarly, the thermolysis of anthra[1,2-d]triazine-4,7,12(3H)-trione is also believed to proceed through an iminoketene intermediate, which can then undergo further reactions.

The proposed mechanism for the formation of the ketenimine intermediate from this compound is depicted in the following table:

| Step | Description |

| 1 | Thermal energy induces the cleavage of the N1-N2 and N3-C4 bonds in the 1,2,3-benzotriazin-4-one ring. |

| 2 | A molecule of dinitrogen (N₂) is eliminated from the ring. |

| 3 | The resulting diradical species rearranges to form the more stable ketenimine intermediate. |

This reactive intermediate is a key branching point for the formation of various downstream products.

One of the significant outcomes of the thermolysis of 1H-1,2,3-benzotriazin-4(3H)-one is the formation of a dimeric product, quinazolino[3,2-c]benzotriazin-8-one. This transformation is believed to occur through the dimerization of the initially formed ketenimine intermediate. The formation of this product has been confirmed through its hydrolysis and by independent synthesis. This reaction highlights the propensity of the reactive intermediates generated from benzotriazinone thermolysis to undergo self-condensation reactions in the absence of other trapping agents.

Ring Opening and Ring Expansion Reactions

1,2,3-Benzotriazoles, including the benzotriazinone derivatives, can undergo ring-opening reactions to form ortho-amino arenediazonium or α-diazo-imine species. These ring-opening reactions can be initiated by various reagents and conditions, leading to intermediates that can then participate in ring expansion or other annulation reactions.

A notable example of a ring-opening and subsequent annulation reaction is observed in the thermal treatment of anthra[1,2-d]triazine-4,7,12(3H)-trione in the presence of pyridines. This reaction proceeds through the thermal opening of the triazinone ring to form an iminoketene intermediate, which then undergoes a [4+2]-cycloaddition reaction with the pyridine (B92270) derivative to construct a new fused heterocyclic system, naphtho[2,3-h]pyrido[2,1-b]quinazolin-7,12-dione.

Hydrogen Atom Shift Mechanisms in Reactivity

Hydrogen atom shift mechanisms play a crucial role in directing the reactivity and product selectivity of 1,2,3-benzotriazin-4-one derivatives, particularly in photochemical reactions. A regioselective visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones has been developed to access 3-substituted isoindolinones. Mechanistic studies, both experimental and computational, have revealed that the unique product selectivity arises from a nitrogen-mediated hydrogen atom shift rather than a direct 1,2-hydride shift.

This divergent reactivity is highlighted by the comparison with nickel-catalyzed reactions, which yield C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. The photocatalytic pathway, however, exclusively forms the 3-substituted isoindolinone product. This process underscores the potential of photochemistry to unlock novel reaction pathways by accessing different reactive intermediates and transition states compared to thermal methods. Another related mechanism, a nitrogen-centered-H shift, has been observed in the photochemical synthesis of benzotriazin-4(3H)-ones themselves from acyclic aryl triazine precursors.

Acyl-Exchange Reactions

Derivatives of this compound can participate in acyl-exchange reactions. A notable example is the conversion of 3-(benzoyloxy)-1,2,3-benzotriazin-4(3H)-one to 3-(acetyloxy)-1,2,3-benzotriazin-4(3H)-one when treated with acetic anhydride. This reaction demonstrates the lability of the acyl group at the 3-position and the potential for its substitution under appropriate conditions. This acyl-exchange facility can be exploited for the introduction of different acyl functionalities onto the benzotriazinone scaffold.

Reactions with Specific Reagents and Substrates

This compound and its derivatives exhibit diverse reactivity with a range of specific reagents and substrates, often leading to the formation of valuable and complex organic molecules.

Dimethoxymethane, α-Amino Acids, and TMSCN: While the reactivity of this compound with many reagents has been explored, specific, well-documented examples of its direct reaction with dimethoxymethane, α-amino acids, and trimethylsilyl (B98337) cyanide (TMSCN) are not prevalent in the reviewed literature. Further research is required to elucidate the potential reaction pathways with these particular substrates.

DABAL-Me₃: In a palladium-catalyzed reaction,-benzotriazin-4(3H)-ones undergo denitrogenative coupling with DABAL-Me₃ (a bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct). This reaction provides a wide array of N-aryl amides derived from ortho-methylated carboxylic acids. The reaction is notable for its use of a stable and solid organoaluminum reagent and its tolerance of a wide range of functional groups.

Phenyl Isocyanate: As mentioned previously, phenyl isocyanate serves as an effective trapping agent for the ketenimine intermediate generated during the thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one. This reaction leads to the formation of a Diels-Alder adduct, providing strong evidence for the transient existence of the ketenimine.

Alkynes: 1,2,3-Benzotriazin-4(3H)-ones undergo palladium-catalyzed denitrogenative transannulation with terminal alkynes. This reaction is highly regioselective and provides access to various 3-substituted isocoumarin-1-imine frameworks. The reaction is believed to proceed through a five-membered palladacycle intermediate with the extrusion of molecular nitrogen. A similar palladium/copper-catalyzed denitrogenative tandem alkynylation/cyclization with aromatic terminal alkynes yields functionalized (Z)-3-benzylidene-isoindoline-1-ones and (Z)-3-benzylidene(imino)isobenzofuranones.

The following table summarizes the reactions of this compound and its derivatives with these specific reagents:

| Reagent/Substrate | Reaction Conditions | Product(s) |

| DABAL-Me₃ | Pd(OAc)₂/XantPhos catalyst | Ortho-methylated benzamides |

| Phenyl Isocyanate | Thermolysis (trapping experiment) | Diels-Alder adduct of the ketenimine intermediate |

| Terminal Alkynes | Palladium catalyst | 3-Substituted isocoumarin-1-imines |

| Aromatic Terminal Alkynes | Palladium/Copper catalyst | (Z)-3-Benzylidene-isoindoline-1-ones, (Z)-3-Benzylidene(imino)isobenzofuranones |

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The reactivity of this compound and its derivatives is complex, often leading to a variety of products through divergent pathways under different conditions. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies. A combination of experimental studies and computational modeling, particularly Density Functional Theory (DFT) calculations, has been instrumental in elucidating the intricate steps involved in these transformations. researchgate.net

Photochemical Reaction Mechanisms

Visible-light-mediated reactions of 1,2,3-benzotriazin-4(3H)-ones have been a focal point of mechanistic investigation. These studies reveal that photocatalysis can unlock unique reaction pathways that are distinct from traditional thermal methods. organic-chemistry.org

In the regioselective synthesis of 3-substituted isoindolinones, a visible-light-mediated denitrogenative alkene insertion was developed. nih.gov Mechanistic studies, combining experimental and computational approaches, were performed to understand the product selectivity. These investigations revealed that the reaction proceeds through a photocatalytic denitrogenation followed by a nitrogen-mediated hydrogen atom shift, rather than a direct 1,2-hydride shift. organic-chemistry.orgnih.gov This pathway is notably different from nickel-catalyzed reactions, which yield C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov

Another study focused on the synthesis of benzotriazin-4(3H)-ones themselves through a photocyclization of acyclic aryl triazine precursors using violet light (420 nm). nih.govacs.org The proposed mechanism for this transformation is a novel variation of the Norrish type II reaction. nih.gov Key steps in this proposed mechanism include:

Photoexcitation: The process begins with the photoexcitation of a carbonyl group in the precursor molecule.

Intersystem Crossing (ISC): The excited singlet state undergoes intersystem crossing to a more stable triplet state, which has biradical character.

Hydrogen Abstraction: The biradical enables a key researchgate.netorganic-chemistry.org-hydrogen shift from a nitrogen atom, facilitated by a cyclic transition state. acs.org

Cyclization and Fragmentation: Subsequent cyclization and fragmentation steps lead to the formation of the benzotriazin-4(3H)-one ring and N-methylacetamide as the sole byproduct. acs.org

Experimental evidence from X-ray crystallography supports this mechanism by showing that a pre-reaction conformation, stabilized by an intramolecular hydrogen bond, positions the reacting groups favorably for the hydrogen shift upon photoexcitation. acs.org

Thermal Decomposition Mechanisms

The thermal decomposition of this compound and its derivatives has also been a subject of mechanistic inquiry. These reactions typically proceed through the loss of molecular nitrogen (N₂) to generate highly reactive intermediates.

Early studies on the thermolysis of the parent 1,2,3-benzotriazin-4(3H)-one identified the formation of quinazolino[3,2-c] organic-chemistry.orgnih.govrsc.orgbenzotriazin-8-one. rsc.org For 3-substituted derivatives, such as 3-arylideneamino- and 3-imidoyl-1,2,3-benzotriazin-4-ones, thermal decomposition in solution yields products like 2-arylquinazolin-4-ones and 1,2-diaryl-1,4-dihydroquinazolin-4-ones. rsc.orgelectronicsandbooks.com The formation of these products has been rationalized by proposing the involvement of an iminoketen-benzazetinone intermediate. electronicsandbooks.com This intermediate is thought to arise from the initial denitrogenation of the benzotriazinone ring.

Metal-Catalyzed Reaction Mechanisms

Palladium-catalyzed reactions of 1,2,3-benzotriazin-4(3H)-ones provide another avenue for synthetic transformations, with mechanisms distinct from photochemical or thermal pathways. A palladium-catalyzed denitrogenative transannulation strategy has been used to synthesize 3-substituted isocoumarin-1-imine frameworks from 1,2,3-benzotriazin-4(3H)-ones and terminal alkynes. researchgate.net The proposed mechanism for this regioselective reaction involves a five-membered palladacycle intermediate, which subsequently extrudes molecular nitrogen. researchgate.net DFT calculations have also been employed to understand the mechanism of other transformations, such as the intramolecular heterocyclization of related precursors to form 4-alkoxybenzo[d] organic-chemistry.orgnih.govrsc.orgtriazines. researchgate.net

The table below summarizes the key aspects of the different mechanistic pathways investigated for this compound and its derivatives.

Table 1: Summary of Mechanistic Investigations for this compound Reactions

| Reaction Type | Key Mechanistic Feature / Intermediate | Elucidation Method | Typical Products |

| Photocatalytic Denitrogenation | Nitrogen-mediated hydrogen atom shift | Experimental & Computational | 3-Substituted isoindolinones |

| Photochemical Cyclization | Norrish Type II; researchgate.netorganic-chemistry.org-H shift; Biradical | Experimental (X-ray) & Proposed | 1H-1,2,3-Benzotriazin-4-ones |

| Thermal Decomposition | Iminoketen-benzazetinone intermediate | Inferred from Products | Quinazolinones, Phenanthridones |

| Palladium-Catalyzed Transannulation | Five-membered palladacycle intermediate | Proposed | Isocoumarin-1-imines |

Derivatives and Analogs of 1h 1,2,3 Benzotriazin 4 One

Synthesis of Substituted 1H-1,2,3-Benzotriazin-4-one Derivatives

The synthesis of the this compound core and its substituted analogs can be achieved through several methods, ranging from classical approaches to modern photochemical and metal-catalyzed reactions.

The most traditional and common method involves the diazotization of 2-aminobenzamides or methyl anthranilate. mdpi.comnih.gov However, this approach often requires the use of strong acids and sodium nitrite (B80452) (NaNO₂), which can limit its applicability and scope. mdpi.comnih.gov To overcome these limitations, milder protocols have been developed, such as using a polymer-supported nitrite reagent. mdpi.com

More recent synthetic strategies offer alternative pathways with improved conditions and substrate scope. A notable development is a photochemical cyclization of amide-bearing aryl triazines. nih.gov This method uses violet light (420 nm) in a continuous flow reactor to produce substituted benzotriazin-4(3H)-ones in excellent yields with short residence times, avoiding the need for additives or photocatalysts. mdpi.comnih.gov Other innovative methods include the palladium-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide, the oxidative rearrangement of 3-aminoindazoles, and a redox cyclization of benzamides using nitrous oxide. mdpi.com

| Synthetic Method | Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Diazotization | 2-Aminobenzamide (B116534) or Methyl anthranilate | Strong acids, NaNO₂ | mdpi.comnih.gov |

| Photochemical Cyclization | Acyclic aryl triazine precursors | Violet light (420 nm), continuous flow reactor | mdpi.comnih.gov |

| Palladium-Catalyzed Annulation | 1,3-Diaryltriazenes | Pd catalyst, CO | mdpi.com |

| Oxidative Rearrangement | 3-Aminoindazoles | Oxidizing agent | mdpi.com |

| Redox Cyclization | Benzamides | sec-Butyl lithium, Nitrous oxide | mdpi.com |

Strategies for Functionalization

The this compound core can be readily functionalized to generate diverse libraries of compounds. Key strategies include substitution at the nitrogen atom (N-substitution) and the introduction of complex side chains like arylpiperazines and sulfonamides.

N-substitution: The nitrogen at the 3-position of the benzotriazinone ring is a common site for modification. Alkyl or aryl groups can be introduced to modulate the compound's physicochemical and biological properties. For instance, N-propyl and N-butyl derivatives have been synthesized as part of multistep routes to more complex molecules. rsc.org The photochemical synthesis method also allows for the introduction of various groups at the 3-position, demonstrating broad functional group tolerance. mdpi.comnih.gov

Arylpiperazine derivatives: A significant class of derivatives involves linking an arylpiperazine moiety to the benzotriazinone core, often via an alkyl chain attached to the N-3 position. nih.gov These compounds have been investigated for their potential as ligands for serotonin (B10506) receptors. A series of these derivatives were prepared and evaluated, with some showing subnanomolar binding affinity and high selectivity for the 5-HT₁A receptor. nih.gov

Sulfonamides: The benzotriazinone scaffold can be functionalized with sulfonamide groups. One synthetic route starts from isatin, which is converted through several steps into a 6-amino-N-alkyl-1,2,3-benzotriazin-4(3H)-one intermediate. rsc.org This amino group can then react with various arylsulfonyl chlorides to yield the final sulfonamide hybrids. rsc.orgresearchgate.net These derivatives have been explored as potential alpha-glucosidase inhibitors. rsc.org Another approach involves the acid-mediated, metal-free denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organosulfonic acids to produce salicylanilide (B1680751) sulfonates. acs.org

| Functionalization Strategy | Example Derivative Class | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|---|

| N-Substitution | N-Alkyl/Aryl-1,2,3-benzotriazin-4-ones | Alkylation of the N-3 position | General scaffolds for further derivatization | mdpi.comrsc.org |

| Arylpiperazine Introduction | 1,2,3-Benzotriazin-4-one-arylpiperazines | Linking arylpiperazine to N-3 via an alkyl chain | 5-HT₁A receptor ligands | nih.gov |

| Sulfonamide Formation | Benzotriazinone Sulfonamides | Reaction of an amino-benzotriazinone with arylsulfonyl chlorides | Alpha-glucosidase inhibitors | rsc.org |

| Sulfonate Ester Formation | Salicylanilide Aryl/Alkyl Sulfonates | Denitrogenative cross-coupling with organosulfonic acids | Synthetic intermediates | acs.org |

Structural Diversification through Linkers and Fragments

To expand the chemical space and explore structure-activity relationships, linkers can be incorporated into the this compound structure. The piperazine (B1678402) ring is a particularly useful linker for this purpose. rsc.org In one study, a series of novel derivatives were synthesized where a piperazine group served as a linker between the benzotriazinone pharmacophore and various other active fragments, including different heterocyclic systems. rsc.org This strategy was employed to generate a diverse library of compounds for evaluation as nematicidal agents against Meloidogyne incognita. rsc.orgrsc.org The results indicated that the biological activity was significantly influenced by the nature and position of substituents on the terminal fragments, highlighting the utility of this modular approach for structural optimization. rsc.org

Formation of Fused Heterocyclic Systems from this compound Precursors

A key application of 1H-1,2,3-benzotriazin-4-ones in organic synthesis is their use as precursors for fused heterocyclic systems. researchgate.netresearchgate.net This transformation is typically achieved through denitrogenative annulation reactions, where the benzotriazinone ring loses a molecule of dinitrogen (N₂) upon treatment with a metal catalyst or light, generating a reactive intermediate that can undergo cyclization with another molecule. researchgate.netresearchgate.net This approach provides an efficient, atom-economical route to valuable N-heteroaromatic compounds. researchgate.net

3-Substituted isoindolinones, an important structural motif in many biologically active molecules, can be synthesized from 1,2,3-benzotriazin-4(3H)-ones. nih.govresearchgate.net A regioselective method has been developed that involves a visible-light-mediated denitrogenative alkene insertion. nih.gov This photocatalytic reaction is compatible with a range of activated terminal alkenes and shows wide functional group tolerance for various N-substituents on the benzotriazinone precursor. nih.govresearchgate.net Mechanistic studies suggest the reaction proceeds via a nitrogen-mediated hydrogen atom shift. nih.gov

Interestingly, the reaction of 1,2,3-benzotriazin-4(3H)-ones can be directed to form a different class of fused heterocycles, 3,4-dihydroisoquinolin-1(2H)-ones, by changing the reaction conditions. nih.govresearchgate.net While photocatalysis leads to isoindolinones, the use of a nickel(0)/phosphine complex as a catalyst promotes a denitrogenative annulation with 1,3-dienes and alkenes to furnish a variety of 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net This divergent reactivity highlights the versatility of the benzotriazinone scaffold, where the choice between photocatalysis and nickel catalysis dictates the resulting heterocyclic product. nih.govresearchgate.net

| Target Heterocycle | Reaction Type | Key Reagents/Conditions | Reactant Partner | Reference |

|---|---|---|---|---|

| 3-Substituted Isoindolinones | Photocatalytic Denitrogenative Annulation | Visible light | Activated alkenes | nih.govresearchgate.net |

| 3,4-Dihydroisoquinolin-1(2H)-ones | Nickel-Catalyzed Denitrogenative Annulation | Nickel(0)/phosphine complex | 1,3-Dienes, Alkenes | researchgate.net |

The synthesis of seven-membered rings such as 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones from this compound precursors via ring expansion or denitrogenative annulation is not a well-documented synthetic pathway in the reviewed scientific literature. While benzotriazinones are versatile precursors for five- and six-membered fused heterocycles through the extrusion of dinitrogen, their transformation into benzodiazepine (B76468) structures appears to be an uncommon or yet-to-be-established route. Published syntheses of 1,4-benzodiazepine-2,5-diones and 1,4-benzodiazepine-3,5-diones typically start from precursors like N-carbamoylmethylanthranilic acids or employ amino acids for their construction. researchgate.netresearchgate.net

Phthalimides

A metal-free method has been developed for the synthesis of N-aryl and N-alkyl phthalimide (B116566) derivatives from 1,2,3-benzotriazin-4(3H)-ones. acs.org This process involves a denitrogenative cyanation reaction, utilizing trimethylsilyl (B98337) cyanide (TMSCN) as the source of the cyanide group. The reaction is operationally simple and demonstrates high tolerance for various functional groups, leading to good to excellent yields of the desired phthalimide products. acs.org

The reaction is applicable to a broad range of substrates. N-aryl substituted 1,2,3-benzotriazin-4(3H)-ones with both electron-donating and electron-withdrawing groups on the phenyl ring participate effectively in the reaction. Furthermore, N-alkyl substituted variants, including those with benzyl, propargyl, and n-butyl groups, also yield the corresponding N-alkylated phthalimides in high yields. The methodology has also been successfully applied to benzotriazinones with substituents on the benzene (B151609) backbone. acs.org The utility of this protocol was demonstrated by synthesizing an analog of a tyrosinase inhibitor. acs.org

Table 1: Synthesis of N-Substituted Phthalimides from 1,2,3-Benzotriazin-4(3H)-ones

| Entry | N-Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | N-Phenylphthalimide | 85 |

| 2 | 4-Methoxyphenyl | N-(4-Methoxyphenyl)phthalimide | 89 |

| 3 | 4-Chlorophenyl | N-(4-Chlorophenyl)phthalimide | 81 |

| 4 | 3-Tolyl | N-(3-Tolyl)phthalimide | 86 |

| 5 | Benzyl | N-Benzylphthalimide | 87 |

| 6 | Propargyl | N-Propargylphthalimide | 82 |

This table is generated based on data reported in The Journal of Organic Chemistry. acs.org

Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline Systems

Complex heterocyclic systems such as 6H-naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-triones and 6H-naphtho[2,3-h]quinolino[2,1-b]quinazoline-6,9,14-trione can be synthesized from derivatives of the researchgate.netacs.orgnih.govtriazin-4(3H)-one ring. researchgate.net Specifically, the synthesis utilizes anthra[1,2-d] researchgate.netacs.orgnih.govtriazine-4,7,12(3H)-trione as a starting material, which incorporates the core triazinone structure. The reaction proceeds through a thermal ring-opening of the researchgate.netacs.orgnih.govtriazin-4(3H)-one nucleus followed by an annulation reaction in the presence of pyridines or quinolines. researchgate.net This approach provides an efficient pathway to construct these elaborate, fused N-heterocyclic compounds. researchgate.net

Table 2: Synthesis of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline Derivatives

| Starting Pyridine (B92270)/Quinoline | Product |

|---|---|

| Pyridine | 6H-Naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione |

| 4-Methylpyridine | 12-Methyl-6H-naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione |

| 2,6-Dimethylpyridine | 10,14-Dimethyl-6H-naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-trione |

This table is generated based on synthetic schemes reported by ResearchGate. researchgate.net

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The 1,2,3-benzotriazin-4(3H)-one ring system is a valuable precursor for synthesizing a wide array of other heterocycles containing nitrogen, oxygen, and sulfur atoms. researchgate.netresearchgate.net These transformations are often achieved through metal-catalyzed or photochemical denitrogenative reactions, providing efficient, one-step routes to diverse molecular architectures. researchgate.netnih.govacs.org

Nitrogen-Containing Heterocycles:

Quinazolinones: These bicyclic heterocycles, which are isomers of benzotriazinones, are important in medicinal chemistry. researchgate.netwikipedia.org Methods have been developed for the one-pot synthesis of substituted quinazolin-4(3H)-ones and related 2,3-dihydroquinazolin-4(1H)-ones from benzotriazole (B28993) derivatives. researchgate.netnih.gov

Isoquinolones and Isoindolinones: Through reactions with alkynes or alkenes, 1,2,3-benzotriazin-4(3H)-ones can be converted to 1(2H)-isoquinolones. researchgate.net Additionally, visible-light-mediated denitrogenative alkene insertion provides a regioselective route to 3-substituted isoindolinones. organic-chemistry.org

Other N-Heterocycles: The versatility of benzotriazinone as a synthon extends to the formation of pyrroloquinazolinones and phenanthridinones. researchgate.net

Oxygen-Containing Heterocycles:

Isocoumarin-1-imines and Isocoumarins: Palladium-catalyzed denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with terminal alkynes yields 3-substituted isocoumarin-1-imine frameworks. This method can be extended to the one-pot synthesis of biologically relevant 3-substituted isocoumarins. researchgate.net

Benzofuranones: The transformation of the 1,2,3-benzotriazin-4(3H)-one ring can also lead to the formation of benzofuranone structures. researchgate.netresearchgate.net

Sulfur-Containing Heterocycles:

Benzo[c] researchgate.netnih.govdithiol-3-ones: Acid-mediated denitrogenative heteroannulation reactions of 1,2,3-benzotriazin-4(3H)-ones can yield benzo[c] researchgate.netnih.govdithiol-3-ones. nih.gov

General Synthesis: The 1,2,3-benzotriazin-4(3H)-one moiety is recognized as a key starting material for various S-containing heterocycles that have applications in pharmaceuticals and industrial chemicals. researchgate.netresearchgate.net

Table 3: Heterocycles Derived from this compound

| Heteroatom(s) | Heterocyclic Class | Synthetic Method Highlight |

|---|---|---|

| Nitrogen | Quinazolin-4(3H)-ones | One-pot synthesis from N-(2-aminobenzoyl)benzotriazoles researchgate.net |

| 1(2H)-Isoquinolones | Denitrogenative transannulation with alkynes researchgate.net | |

| 3-Substituted Isoindolinones | Photocatalytic denitrogenative alkene insertion organic-chemistry.org | |

| Oxygen | 3-Substituted Isocoumarins | Palladium-catalyzed denitrogenative transannulation researchgate.net |

| Benzofuranones | Transformation of the benzotriazinone ring researchgate.netresearchgate.net |

| Sulfur | Benzo[c] researchgate.netnih.govdithiol-3-ones | Acid-mediated denitrogenative heteroannulation nih.gov |

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 1H-1,2,3-benzotriazin-4-one and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a 1,2,3-benzotriazin-4-one derivative would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1660 cm⁻¹. The N-H stretching vibration of the lactam group would appear as a broad band in the region of 3200-3000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. The fragmentation patterns of substituted 1,2,3-benzotriazin-4-ones have been studied to understand their metabolic pathways. researchgate.net Common fragmentation pathways involve the loss of small neutral molecules such as N₂, CO, and HCN. The specific fragmentation pattern is highly dependent on the substituents attached to the benzotriazinone core.

| Technique | Expected Observations for this compound Scaffold |

| ¹H NMR | Aromatic protons: multiplets in the δ 7.5-8.5 ppm range. |

| ¹³C NMR | Carbonyl carbon (C=O): downfield signal. Aromatic carbons: signals in the aromatic region. |

| IR Spectroscopy | C=O stretch: ~1680-1660 cm⁻¹ (strong). N-H stretch: ~3200-3000 cm⁻¹ (broad). Aromatic C-H stretch: >3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. Characteristic fragmentation by loss of N₂, CO. |

Quantum Chemical Calculations

Theoretical calculations are invaluable for complementing experimental data and providing deeper insights into the properties of this compound.

Density Functional Theory (DFT) has been employed to study the interrelations between structure and energy for 1,2,3-benzotriazin-4(3H)-one and its tautomers. researchgate.net The B3LYP hybrid functional, often paired with a 6-311++G(d,p) basis set, is a common choice for these calculations. researchgate.net DFT methods are used to optimize the molecular geometry, calculate vibrational frequencies (to compare with experimental IR spectra), and predict NMR chemical shifts.

For more accurate energy calculations, high-level composite methods such as G3(MP2)//B3LYP are utilized. researchgate.net This approach combines calculations at different levels of theory to achieve a higher accuracy for thermochemical data, such as enthalpies of formation. researchgate.net

A combined experimental and computational study has provided key energetic data for 1,2,3-benzotriazin-4(3H)-one. researchgate.netacs.org

| Thermodynamic Parameter | **Value (kJ·mol⁻¹) ** | Method |

| Standard Molar Enthalpy of Formation (solid, 298.15 K) | 90.3 ± 3.7 | Static bomb combustion calorimetry |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 110.6 ± 0.8 | Calvet high-temperature vacuum sublimation |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | 200.9 ± 3.8 | Derived from experimental data |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | 201.2 | G3(MP2)//B3LYP calculation |

Data sourced from J. Phys. Chem. B 2011, 115, 20, 6616–6622. researchgate.netacs.org

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the geometry of 1,2,3-benzotriazin-4(3H)-one. researchgate.net These calculations provide theoretical values for bond lengths and bond angles, which can be compared with experimental data from X-ray crystallography of derivatives to assess the accuracy of the computational model. The optimized geometry confirms the planarity of the bicyclic ring system.

Molecular Orbital Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of this compound. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the compound's chemical behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound and its tautomers, DFT calculations using methods such as B3LYP with a 6-311++G(d,p) basis set have been performed to determine these energies. Such studies indicate that the 3H-tautomer is the most energetically stable form.

Table 1: Frontier Molecular Orbital Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap (eV) | Data not available in searched sources | |

| Chemical Hardness (η) (eV) | Data not available in searched sources | |

| Electronegativity (χ) (eV) | Data not available in searched sources | |

| Chemical Potential (μ) (eV) | Data not available in searched sources | |

| Electrophilicity Index (ω) (eV) | Data not available in searched sources |

Aromaticity Probes (e.g., Nucleus-Independent Chemical Shifts - NICS)

The aromaticity of this compound is a key feature influencing its stability and reactivity. Aromaticity in this context refers to the delocalization of π-electrons within the bicyclic ring system. A common and effective computational method for quantifying aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current), and values near zero are characteristic of non-aromatic systems.

Table 2: NICS Aromaticity Analysis for this compound

| Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity | Reference |

|---|---|---|---|---|

| Benzene Ring | Data not available in searched sources | Data not available in searched sources | Aromatic | acs.org |

| Triazinone Ring | Data not available in searched sources | Data not available in searched sources | Weakly Aromatic/Non-aromatic | acs.org |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins and enzymes. These studies are instrumental in drug discovery and development, providing insights into potential mechanisms of action and guiding the design of more potent and selective derivatives.

Several studies have explored the biological potential of derivatives of 1,2,3-benzotriazin-4-one through molecular docking. These investigations have shown that this heterocyclic scaffold can effectively bind to the active sites of various enzymes implicated in diseases like cancer. For instance, derivatives of 1,2,3-benzotriazin-4-one have been docked into the active site of C-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival, and a target in cancer therapy. researchgate.net The docking results for these derivatives revealed favorable binding interactions, suggesting their potential as C-Met kinase inhibitors. researchgate.net

In other work, novel heterocyclic compounds derived from 1,2,3-benzotriazin-4-one were synthesized and their anticancer activity was evaluated. ntu.edu.iq Molecular docking studies were performed on these compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key target in oncology. ntu.edu.iq The results indicated that these derivatives could act as VEGFR2 inhibitors, with the docking analysis helping to elucidate the binding modes and key interactions within the receptor's active site. ntu.edu.iq

These studies collectively highlight the potential of the 1,2,3-benzotriazin-4-one scaffold as a pharmacophore for the development of new therapeutic agents. The specific interactions observed in docking simulations, such as hydrogen bonding and hydrophobic interactions with key amino acid residues, provide a rational basis for the design of new analogs with improved biological activity.

Table 3: Summary of Molecular Docking Studies on 1,2,3-Benzotriazin-4-one Derivatives

| Target Protein | PDB Code | Key Findings | Reference |

|---|---|---|---|

| C-Met kinase | Not specified in abstract | Derivatives recognize the active site and form various bonding interactions. | researchgate.net |

| VEGFR2 | 3cjf | Some derivatives show potential as VEGFR2 inhibitors. | ntu.edu.iq |

Applications of 1h 1,2,3 Benzotriazin 4 One in Organic Synthesis

Role as a Reagent in Organic Transformations

1H-1,2,3-Benzotriazin-4-one and its derivatives serve as important reagents in various organic transformations, most notably in peptide synthesis and in reactions involving denitrogenation.

One of the well-known derivatives, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, is widely employed as an additive in peptide coupling reactions. nih.gov It is used to suppress side reactions and minimize the loss of chiral integrity during the formation of peptide bonds.

Furthermore, benzotriazinones are effective precursors for denitrogenative reactions. researchgate.net These transformations, often catalyzed by transition metals (such as palladium, ruthenium, iridium, nickel, or copper) or promoted by light, involve the extrusion of a stable nitrogen molecule (N₂) to generate highly reactive intermediates. researchgate.netresearchgate.net This strategy provides a powerful method for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. researchgate.net For instance, palladium-catalyzed denitrogenative coupling reactions with organoaluminum reagents have been developed to produce N-aryl amides. researchgate.net

Utilization as a Key Synthetic Intermediate for Complex Molecules

The stable yet reactive nature of the this compound scaffold makes it an excellent starting material for the synthesis of more complex and pharmacologically significant molecules. researchgate.netnih.gov Its ability to undergo ring-opening and subsequent rearrangement or coupling reactions allows chemists to access structures that would be challenging to prepare otherwise.

Several important drugs and natural products have been successfully synthesized using benzotriazinone derivatives as key intermediates. researchgate.net Notable examples include the antihypertensive drugs Losartan and Irbesartan, the anti-inflammatory agent Ebselen, and the antitumor alkaloid Luotonin A. researchgate.net The synthesis of these complex molecules often relies on the strategic unmasking of the functionality latent within the benzotriazinone ring system.

Below is a table summarizing some complex molecules synthesized from this compound intermediates.

| Target Molecule | Therapeutic Class | Synthetic Role of Benzotriazinone |

| Losartan | Antihypertensive | Serves as a precursor for the biphenyl (B1667301) tetrazole moiety. |

| Irbesartan | Antihypertensive | Used in the construction of the spiro-cyclopentane imidazolinone portion. |

| Ebselen | Anti-inflammatory, Antioxidant | Acts as an intermediate for forming the benzisoselenazolone core. researchgate.net |

| Luotonin A | Antitumor Alkaloid | Provides the foundational quinazolinone structure. researchgate.net |

| Deoxyvasicinone | Alkaloid | Used to construct the quinazolinone ring system. researchgate.net |

| Mackinazolinone | Alkaloid | Serves as a key building block for the quinazolinone framework. researchgate.net |

Building Block for the Construction of Diverse Heterocyclic Frameworks

This compound is a valuable building block for the synthesis of a wide variety of other heterocyclic systems, particularly those containing nitrogen, oxygen, and sulfur. researchgate.net Through metal-catalyzed or photochemically-induced denitrogenative annulation reactions, the benzotriazinone ring can be transformed into numerous other scaffolds. researchgate.net

These transformations provide access to important heterocyclic cores that are prevalent in pharmaceuticals and industrial chemicals. researchgate.net The reaction typically proceeds by the loss of N₂, generating an intermediate that can be trapped by various coupling partners.

The table below illustrates the diversity of heterocyclic frameworks that can be constructed from this compound.

| Starting Material | Reagent/Condition | Resulting Heterocyclic Framework |

| 1,2,3-Benzotriazin-4(3H)-ones | Symmetrical Alkynes / Rh-catalysis | 1(2H)-Isoquinolones researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-ones | Terminal Alkynes / Pd-catalysis | 3-Substituted Isocoumarin-1-imines researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-ones | Activated Alkenes / Visible Light | Isoindolinones and Isoquinolinones researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-ones | - | Phenanthridinones researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-ones | - | Pyrroloquinazolinones researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-ones | - | Benzofuranones researchgate.net |

Development of Atom-Economical and One-Pot Synthetic Routes

The use of this compound in synthesis aligns with the principles of green chemistry, particularly in the development of atom-economical and one-pot reactions. researchgate.net Atom economy is a measure of the efficiency of a chemical reaction in which all atoms of the reactants are incorporated into the final desired product.

Many transformations involving benzotriazinones are highly atom-economical because the only byproduct is molecular nitrogen (N₂), an environmentally benign gas. researchgate.net The denitrogenative annulation reactions are prime examples of this efficiency, providing direct, one-step routes to complex heterocyclic structures. researchgate.net These methods avoid the use of harsh reagents and minimize waste production, making them attractive for both laboratory and industrial-scale synthesis. researchgate.netresearchgate.net

Furthermore, the reactivity of benzotriazinone has been harnessed to design one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel. This approach improves efficiency by reducing the need for intermediate purification steps, saving time, solvents, and resources. For example, multicomponent reactions involving benzotriazinone precursors have been developed for the streamlined synthesis of complex quinazolinone derivatives.

Biological Activities and Pharmaceutical Research Potential of 1h 1,2,3 Benzotriazin 4 One Derivatives

General Pharmacological Significance in Medicinal Chemistry

The 1H-1,2,3-benzotriazin-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities. researchgate.netacs.org This core motif is integral to various pharmaceutical and agrochemical compounds. researchgate.net Derivatives of 1,2,3-benzotriazin-4-one have demonstrated a multitude of pharmacological properties, establishing them as a "privileged structure" in drug design and discovery. nih.gov

Research has revealed that compounds incorporating this nucleus exhibit significant therapeutic potential across several domains. These include applications as anesthetics, antidepressants, and agents for treating cognitive decline associated with aging and Alzheimer's disease. researchgate.netacs.org The pharmacological spectrum of these derivatives is broad, encompassing anticancer, anti-inflammatory, anticonvulsant, and anti-HIV activities. nih.govsemanticscholar.org Furthermore, studies have reported potential diuretic, anesthetic, antiarthritic, and antitubercular properties, highlighting the versatility of this chemical scaffold in developing new therapeutic agents. researchgate.net The inherent bioactivity of the benzotriazinone nucleus continues to drive research into novel derivatives with enhanced efficacy and specificity for various biological targets. nih.gov

Antimicrobial Activity Studies

Derivatives of this compound have been the subject of numerous studies investigating their potential as antimicrobial agents. These compounds have demonstrated activity against a range of pathogenic bacteria and fungi. nih.gov